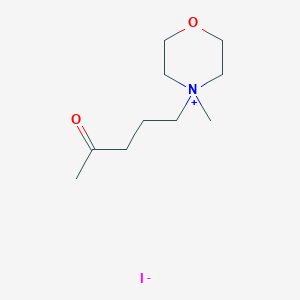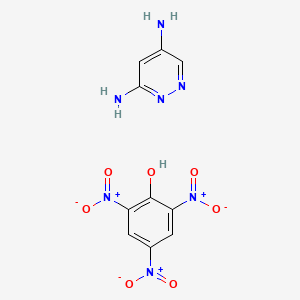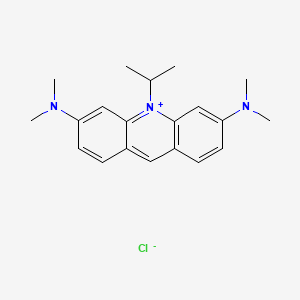
3,6-Bis(dimethylamino)-10-(propan-2-YL)acridin-10-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis(dimethylamino)-10-(propan-2-YL)acridin-10-ium chloride is a synthetic organic compound that belongs to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as antimalarial and anticancer agents. This compound is characterized by its unique structure, which includes dimethylamino groups and a propan-2-yl substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(dimethylamino)-10-(propan-2-YL)acridin-10-ium chloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the acridine core: This can be achieved through cyclization reactions involving aromatic amines and aldehydes.
Introduction of dimethylamino groups: This step usually involves nucleophilic substitution reactions using dimethylamine.
Addition of the propan-2-yl group: This can be done through alkylation reactions using isopropyl halides.
Formation of the chloride salt: The final step involves the addition of hydrochloric acid to form the chloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Bis(dimethylamino)-10-(propan-2-YL)acridin-10-ium chloride can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of N-oxides.
Reduction: This might involve the reduction of the acridine ring.
Substitution: The dimethylamino groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, thiols, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield acridine N-oxides, while substitution reactions could produce various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with DNA and proteins.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Utilized in the development of dyes and pigments.
Wirkmechanismus
The mechanism of action of 3,6-Bis(dimethylamino)-10-(propan-2-YL)acridin-10-ium chloride involves its interaction with biological molecules. It can intercalate into DNA, disrupting replication and transcription processes. The dimethylamino groups enhance its binding affinity to nucleic acids, while the propan-2-yl group may influence its solubility and cellular uptake.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine orange: A well-known dye used in cell biology.
Proflavine: An acridine derivative with antimicrobial properties.
Amsacrine: An anticancer agent that intercalates into DNA.
Uniqueness
3,6-Bis(dimethylamino)-10-(propan-2-YL)acridin-10-ium chloride is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other acridine derivatives. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
60838-26-8 |
|---|---|
Molekularformel |
C20H26ClN3 |
Molekulargewicht |
343.9 g/mol |
IUPAC-Name |
3-N,3-N,6-N,6-N-tetramethyl-10-propan-2-ylacridin-10-ium-3,6-diamine;chloride |
InChI |
InChI=1S/C20H26N3.ClH/c1-14(2)23-19-12-17(21(3)4)9-7-15(19)11-16-8-10-18(22(5)6)13-20(16)23;/h7-14H,1-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RIPSMWMJIWAOGU-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


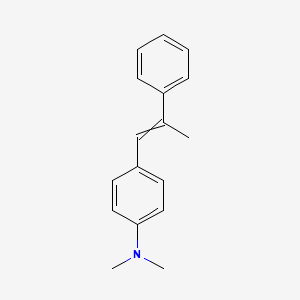
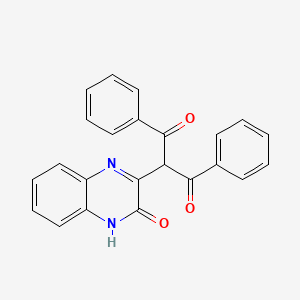

![4-Acetyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octan-1-one](/img/structure/B14598748.png)
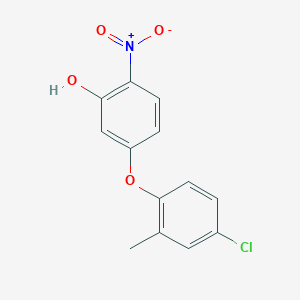

![4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14598762.png)
![N'-[(2-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14598765.png)
![2-Chloro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14598769.png)

![1-Pentanone, 1-[7-(2-methylundecyl)-9H-fluoren-2-yl]-](/img/structure/B14598799.png)
![2,2'-[(3-Hydroxypropyl)azanediyl]diacetic acid](/img/structure/B14598810.png)
